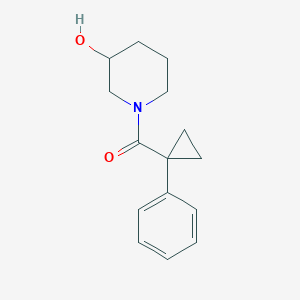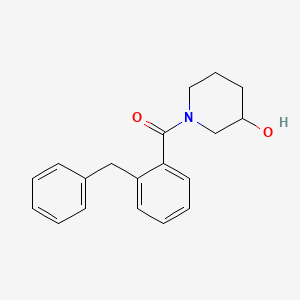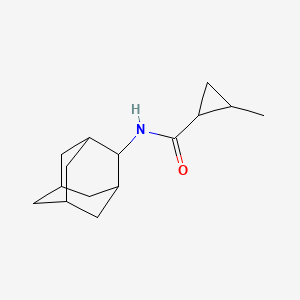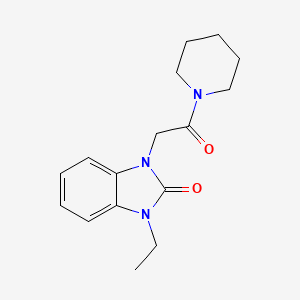
(3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone, also known as PHP or PHP-1, is a synthetic designer drug that belongs to the class of cathinones. It is a potent psychostimulant and has been found to have similar effects to other cathinones such as MDPV and alpha-PVP. PHP has gained popularity in the recreational drug market due to its euphoric and stimulant effects. However,
Mécanisme D'action
The mechanism of action for (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone involves its ability to inhibit the reuptake of dopamine and norepinephrine in the brain. This results in an increase in the levels of these neurotransmitters, leading to increased activity in the brain's reward pathways. This can lead to feelings of euphoria and increased motivation.
Biochemical and Physiological Effects:
(3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as body temperature. It can also lead to dehydration and electrolyte imbalances. In addition, (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone has been found to cause neurotoxicity in animal models, leading to damage to dopaminergic and serotonergic neurons.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone in lab experiments include its potent psychostimulant effects, which can be useful in studying the effects of dopamine and norepinephrine on the brain. However, the limitations of using (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone include its potential for neurotoxicity and its high abuse potential.
Orientations Futures
For the study of (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone could include further investigation into its mechanism of action, as well as its potential therapeutic uses. Additionally, more research could be done to investigate the long-term effects of (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone use on the brain and body. Finally, studies could be done to investigate the potential for abuse and addiction associated with (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone use.
Méthodes De Synthèse
The synthesis method for (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone involves the reaction of piperidine with cyclopropyl ketone in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone.
Applications De Recherche Scientifique
(3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels can lead to increased locomotor activity, hyperthermia, and reward-seeking behavior.
Propriétés
IUPAC Name |
(3-hydroxypiperidin-1-yl)-(1-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-13-7-4-10-16(11-13)14(18)15(8-9-15)12-5-2-1-3-6-12/h1-3,5-6,13,17H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEGOWUYSINAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2(CC2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)

![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)


![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)




![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7514804.png)
![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7514811.png)

